![molecular formula C24H19FN2O4 B293021 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione, commonly known as EFP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFP is a pyrimidine-based compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of EFP is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. EFP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. EFP has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
EFP has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective effects. EFP has been shown to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation. EFP has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are implicated in Alzheimer's disease. Additionally, EFP has been shown to reduce oxidative stress and inflammation in the heart, which are implicated in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EFP has several advantages for lab experiments, including its potency, selectivity, and low toxicity. EFP has been shown to exhibit potent anti-cancer activity at low concentrations, and it is selective for cancer cells, which reduces the risk of toxicity to healthy cells. However, EFP has some limitations for lab experiments, including its stability and solubility. EFP is relatively unstable and requires special storage conditions to maintain its potency. Additionally, EFP has low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of EFP include its potential use in combination therapies and its application in other diseases.
Synthesemethoden
EFP is synthesized through a multi-step process that involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluorobenzylidene ethyl acetoacetate. This intermediate is then reacted with guanidine carbonate to form the pyrimidine ring. The resulting compound is then subjected to a cyclization reaction with malononitrile to form the final product, EFP.
Wissenschaftliche Forschungsanwendungen
EFP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. EFP has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Additionally, EFP has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Eigenschaften
Molekularformel |
C24H19FN2O4 |
---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-3-16-19-21(17-6-4-5-7-18(17)30-24(19)29)31-22-20(16)23(28)27(13(2)26-22)12-14-8-10-15(25)11-9-14/h4-11,16H,3,12H2,1-2H3 |
InChI-Schlüssel |
ODFRFTMQEHSWEZ-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F |
Kanonische SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.